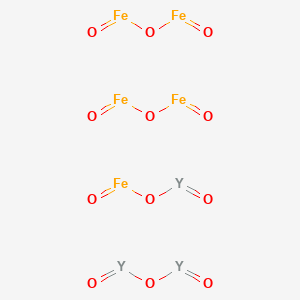
Barium Copper Oxide (BaCuO2) Sputtering Targets
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium Copper Oxide (BaCuO₂) is a compound that has garnered significant interest in the field of materials science, particularly for its applications in thin film deposition techniques such as sputtering. Sputtering targets made from Barium Copper Oxide are used to create thin films in various high-tech applications, including electronics, optics, and superconducting materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium Copper Oxide can be synthesized through solid-state reactions involving barium carbonate (BaCO₃) and copper oxide (CuO). The typical reaction involves mixing stoichiometric amounts of BaCO₃ and CuO, followed by calcination at high temperatures (around 900-1100°C) to form BaCuO₂ . The reaction can be represented as:
BaCO3+CuO→BaCuO2+CO2
Industrial Production Methods: In industrial settings, the production of Barium Copper Oxide sputtering targets involves several steps:
Powder Preparation: High-purity barium carbonate and copper oxide powders are mixed in the desired stoichiometric ratio.
Calcination: The mixture is calcined at high temperatures to form the Barium Copper Oxide compound.
Pressing: The calcined powder is then pressed into the desired shape, typically discs or plates.
Sintering: The pressed targets are sintered at high temperatures to achieve the required density and mechanical strength.
Analyse Chemischer Reaktionen
Types of Reactions: Barium Copper Oxide undergoes various chemical reactions, including:
Oxidation: BaCuO₂ can be oxidized to form higher oxides.
Reduction: It can be reduced to form lower oxides or elemental copper and barium.
Substitution: Barium or copper atoms can be substituted with other elements to form doped compounds.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Can be achieved using hydrogen gas or carbon monoxide at high temperatures.
Major Products:
Oxidation: Higher oxides such as BaCuO₃.
Reduction: Lower oxides or elemental forms of barium and copper.
Substitution: Doped Barium Copper Oxide compounds with modified properties.
Wissenschaftliche Forschungsanwendungen
Barium Copper Oxide sputtering targets are used in various scientific research applications:
Chemistry: Used in the synthesis of complex oxides and as a precursor for other barium-copper compounds.
Medicine: Research into its use in medical imaging and as a component in bio-compatible materials.
Industry: Widely used in the production of thin films for electronic devices, optical coatings, and superconducting materials.
Wirkmechanismus
The mechanism by which Barium Copper Oxide exerts its effects is primarily through its electronic and structural properties. The compound can interact with various molecular targets and pathways, depending on its application. For instance, in superconducting materials, Barium Copper Oxide contributes to the formation of high-temperature superconducting phases, which are crucial for the material’s superconducting properties.
Vergleich Mit ähnlichen Verbindungen
Barium Oxide (BaO): Used in similar applications but lacks the copper component, which limits its electronic properties.
Copper Oxide (CuO): While useful in its own right, it does not have the same structural and electronic properties as Barium Copper Oxide.
Barium Titanate (BaTiO₃): Another barium-based compound used in electronic applications, but with different properties due to the presence of titanium.
Uniqueness: Barium Copper Oxide is unique due to its combination of barium and copper, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as superconductivity and thin film deposition.
Eigenschaften
Molekularformel |
Fe5O12Y3 |
|---|---|
Molekulargewicht |
737.94 g/mol |
IUPAC-Name |
oxo(oxoferriooxy)iron;oxo(oxoferriooxy)yttrium;oxo(oxoyttriooxy)yttrium |
InChI |
InChI=1S/5Fe.12O.3Y |
InChI-Schlüssel |
UVXIKKWNYGPENJ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Y]=O.O=[Y]O[Y]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






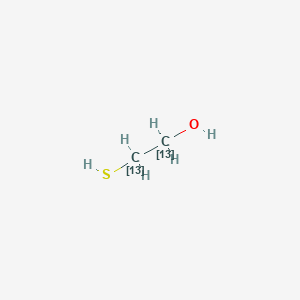

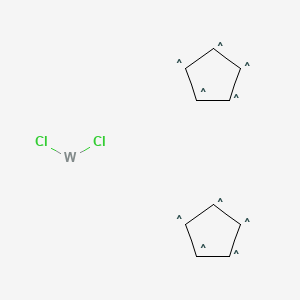

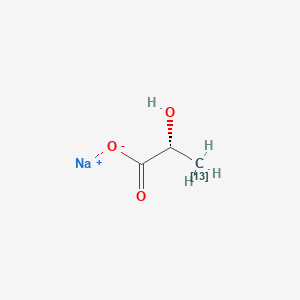
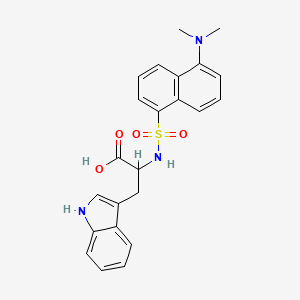
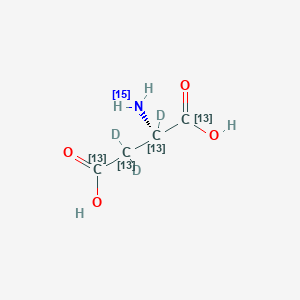


![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
